6-Iodoquinolin-4-ol
Overview
Description
6-Iodoquinolin-4-ol is a useful research compound. Its molecular formula is C9H6INO and its molecular weight is 271.05 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-Iodoquinolin-4-ol, also known as Clioquinol or Iodoquinol , is the protozoan parasite Entamoeba histolytica . This compound is used as an amebicide and is active against both cyst and trophozoites that are localized in the lumen of the intestine .
Mode of Action
It is known to act by chelation of ferrous ions essential for metabolism . This interaction disrupts the metabolic processes of the parasite, leading to its death .
Biochemical Pathways
The compound’s ability to chelate ferrous ions suggests that it may interfere with iron-dependent metabolic pathways within the parasite .
Pharmacokinetics
this compound is poorly absorbed from the gastrointestinal tract . This property allows it to act primarily within the intestinal lumen, where the target parasites reside
Result of Action
The action of this compound results in the death of the target parasites, thereby alleviating the symptoms of amoebiasis . It is considered the drug of choice for treating asymptomatic or moderate forms of amoebiasis .
Biochemical Analysis
Biochemical Properties
6-Iodoquinolin-4-ol plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with metalloproteins, where this compound acts as a ligand, binding to metal ions within the protein structure. This binding can influence the protein’s conformation and activity. Additionally, this compound has been observed to interact with nucleic acids, potentially affecting DNA and RNA synthesis and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving metal ion homeostasis. By binding to metal ions, this compound can modulate the activity of metal-dependent enzymes and proteins, thereby affecting cellular metabolism and gene expression. Furthermore, this compound has been reported to induce oxidative stress in cells, leading to changes in cellular redox states and potentially triggering apoptosis in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the chelation of metal ions, which can inhibit or activate metal-dependent enzymes. This chelation can disrupt the normal function of these enzymes, leading to alterations in metabolic pathways and gene expression. Additionally, this compound can intercalate into nucleic acids, affecting their stability and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately impacting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable at room temperature, but its activity can degrade over extended periods. In in vitro studies, prolonged exposure to this compound has been associated with increased oxidative stress and cellular damage. In in vivo studies, long-term administration of this compound has shown cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to modulate metal ion homeostasis and enzyme activity without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been noted, where a certain dosage level leads to a marked increase in adverse effects. These findings highlight the importance of careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to metal ion metabolism. The compound interacts with enzymes such as metalloproteases and metal-dependent oxidoreductases, influencing their activity and, consequently, the metabolic flux of related pathways. Additionally, this compound can affect the levels of metabolites involved in oxidative stress responses, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metal ion transporters, facilitating its uptake and distribution within the cell. Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound has been observed to localize in the nucleus, where it can interact with nucleic acids and influence gene expression. Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and inducing oxidative stress. Targeting signals and post-translational modifications may play a role in directing this compound to specific cellular compartments, thereby modulating its biochemical effects .
Properties
IUPAC Name |
6-iodo-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZOVHUNVUSQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10413268 | |
Record name | 6-iodoquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342617-07-6 | |
Record name | 6-iodoquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.